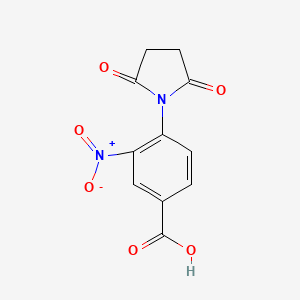

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoesäure

Übersicht

Beschreibung

“4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid” is a compound with the molecular weight of 219.2 . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Molecular Structure Analysis

The InChI code for this compound is ZFHIOWPHEFPSPA-UHFFFAOYSA-N . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.2 . Unfortunately, specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Anticonvulsivum-Forschung

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoesäure: Derivate wurden auf ihr Potenzial als Anticonvulsiva untersucht. Diese Verbindungen haben vielversprechende Ergebnisse in Tiermodellen für Krampfanfälle gezeigt, wie z. B. dem maximalen Elektroschocktest (MES) und dem psychomotorischen 6-Hz-Krampfanfallsmodell . Die Derivate weisen eine Breitbandaktivität auf und werden aufgrund ihrer günstigen Sicherheitsprofile und arzneimittelähnlichen Eigenschaften für die weitere präklinische Entwicklung in Betracht gezogen.

Antinozizeptive Aktivität

Die gleiche Klasse von Verbindungen wurde auch auf ihre antinozizeptiven (schmerzlindernden) Eigenschaften untersucht. In-vivo-Studien haben eine Wirksamkeit in verschiedenen Schmerzmodellen gezeigt, darunter der Formalintest für tonischen Schmerz, das Capsaicin-induzierte Schmerzmodell und das Oxaliplatin-induzierte neuropathische Schmerzmodell bei Mäusen . Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Therapien zur Schmerzbehandlung hin.

Neuropharmakologie

Forschungen zum Wirkmechanismus dieser Verbindungen haben gezeigt, dass sie möglicherweise Calciumströme hemmen, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden . Diese Erkenntnis ist für neuropharmakologische Studien wertvoll, da sie zum Verständnis beiträgt, wie diese Verbindungen die neuronale Aktivität modulieren und potenziell neurologische Erkrankungen behandeln können.

Metabolische Stabilität und Hepatotoxizität

Die metabolische Stabilität dieser Derivate wurde unter Verwendung menschlicher Lebermikrosomen bewertet und zeigte eine hohe Stabilität und vernachlässigbare Hepatotoxizität . Dies ist entscheidend für die Arzneimittelentwicklung, da es ein geringeres Risiko für leberbedingte Nebenwirkungen und eine höhere Wahrscheinlichkeit des Erfolgs in klinischen Studien am Menschen signalisiert.

Hemmung von Cytochrom P450

Die Auswirkungen dieser Verbindungen auf Cytochrom-P450-Isoformen, die für den Arzneimittelstoffwechsel unerlässlich sind, wurden untersucht. Die Derivate zeigen eine relativ schwache Hemmung der CYP3A4-, CYP2D6- und CYP2C9-Isoformen , was von Vorteil ist, da eine starke Hemmung zu Arzneimittelwechselwirkungen und Nebenwirkungen führen könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid are the Myosin light chain 6B, Myosin regulatory light chain 12A, and Myosin-7 . These proteins play a crucial role in the regulation of both smooth muscle and nonmuscle cell contractile activity via their phosphorylation .

Mode of Action

The interaction of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid with its targets results in the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction leads to changes in the cellular processes, affecting the function of the target proteins.

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes . This could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of the action of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid include the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This can lead to changes in muscle contraction and potentially other cellular processes.

Biochemische Analyse

Biochemical Properties

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with lysine residues in proteins, leading to modifications that can alter protein function and stability . Additionally, 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid can act as a crosslinker, forming covalent bonds between proteins and other biomolecules, which can be useful in studying protein-protein interactions and protein structure .

Cellular Effects

The effects of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid can form covalent bonds with biomolecules, resulting in structural modifications that affect their function and stability .

Temporal Effects in Laboratory Settings

The effects of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction . Understanding the dosage-dependent effects of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is crucial for determining its safe and effective use in research and therapeutic applications.

Metabolic Pathways

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-9-3-4-10(15)12(9)7-2-1-6(11(16)17)5-8(7)13(18)19/h1-2,5H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDQTJIIKNHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)

![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)

![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)